molecular formula C11H9NO5 B13184068 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13184068
M. Wt: 235.19 g/mol
InChI Key: VFRBHNYDEASVAX-UHFFFAOYSA-N
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Description

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a heterocyclic compound featuring a benzoxazine core fused with a dihydro-2H-1,3-benzoxazin-2,4-dione system. The molecule contains a methyl group at position 8 and two ketone groups at positions 2 and 3.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C11H9NO5/c1-6-3-2-4-7-9(6)17-11(16)12(10(7)15)5-8(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VFRBHNYDEASVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzoxazine Cores

  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine ():

    • Core : Benzoxazine ring without dioxo groups.
    • Substituents : Methoxy at position 8 and methyl at position 3.
    • Key Difference : The absence of dioxo groups reduces electrophilicity compared to the target compound, likely altering reactivity and binding properties.
  • 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid (): Core: 1,4-Benzoxazin system with a single oxo group at position 3. Substituents: Difluoro at position 2 and acetic acid at position 4. Key Difference: The 1,4-benzoxazin core (vs.

Pyrimidine and Thiazine Derivatives

  • JF0048 (2-(3-(4-Chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid) (): Core: Pyrimidine ring with 2,4-dioxo groups. Substituents: 4-Chloro-3-nitrobenzyl at position 3. Key Difference: The pyrimidine core lacks the oxygen atom present in benzoxazine, altering π-π stacking and hydrogen-bonding capabilities.
  • 2-((R)-2-Amino-2-phenylacetamido)-2-(5-methoxy-4-(carboxy)-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic Acid (): Core: Thiazine ring with a carboxy group. Substituents: Methoxy and amino-phenylacetamido groups. Key Difference: The sulfur atom in thiazine increases ring flexibility and polarizability compared to benzoxazine. This compound’s β-lactam-like structure highlights divergent biological targets (e.g., antibiotic activity) .

Benzothiazine Derivatives

  • 2-[(Z)-1,1-Dioxo-2-(2,4,5-Trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid ():
    • Core : Benzothiazine with sulfonyl (1,1-dioxo) and trifluorobenzyl groups.
    • Substituents : Acetic acid moiety at position 4.
    • Key Difference : The sulfonyl group and fluorine substituents enhance electronegativity and metabolic resistance. Crystal structures reveal dimerization via O—H⋯O hydrogen bonds, a feature that could influence solubility and crystallinity in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Benzoxazin-2,4-dione 8-Methyl, 3-acetic acid ~265.25* High H-bonding capacity
8-Methoxy-3-methyl-1,3-benzoxazine 1,3-Benzoxazine 8-Methoxy, 3-methyl ~177.20 Reduced electrophilicity
JF0048 Pyrimidine-2,4-dione 3-(4-Chloro-3-nitrobenzyl) ~353.72 Aldose reductase inhibition
2-[(Z)-1,1-Dioxo-…]acetic Acid 1,2-Benzothiazine 2-(2,4,5-Trifluorobenzyl), 4-acetic ~383.34 Sulfonyl group enhances stability

*Calculated based on formula C₁₁H₉NO₅.

Research Findings and Implications

  • Enzyme Inhibition : Compounds like JF0048 () demonstrate that the 2,4-dioxo heterocycle paired with an acetic acid side chain is critical for binding to aldose reductase. The target compound’s benzoxazine core may offer similar selectivity but with distinct pharmacokinetics due to its oxygen-rich ring .
  • Crystallographic Insights : Benzothiazine derivatives () form hydrogen-bonded dimers and chains, suggesting that the target compound’s crystal packing could influence its bioavailability and formulation .

Biological Activity

2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the condensation of specific precursors under controlled conditions. The molecular formula is C11H11N2O4C_{11}H_{11}N_{2}O_{4}, and its structure features a benzoxazine ring with a carboxylic acid functional group.

Biological Activity Overview

Benzoxazine derivatives have been reported to exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that benzoxazine derivatives possess significant antibacterial and antifungal properties. For instance, compounds in this class have demonstrated effectiveness against various strains of bacteria and fungi .
  • Anticancer Properties : Research indicates that certain benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid are multifaceted:

  • Enzyme Inhibition : Many benzoxazines act as enzyme inhibitors, targeting specific enzymes involved in metabolic pathways related to disease processes.
  • Cellular Signaling Modulation : They may alter signaling pathways that regulate cell growth and differentiation.
  • Oxidative Stress Reduction : Some compounds in this class have shown the ability to scavenge free radicals, thereby reducing oxidative stress within cells.

Case Studies

A few notable studies highlight the biological activity of benzoxazine derivatives similar to 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid:

Study 1: Antimicrobial Activity

In a study evaluating various benzoxazine derivatives against Gram-positive and Gram-negative bacteria, several compounds exhibited minimum inhibitory concentration (MIC) values ranging from 5 µM to 50 µM against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzoxazine structure could enhance antimicrobial potency .

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of benzoxazine derivatives on human breast cancer cells (MCF-7). The study found that specific derivatives induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Data Table: Biological Activities of Related Benzoxazine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Benzoxazine AAntibacterialStaphylococcus aureus10 µM
Benzoxazine BAntifungalCandida albicans15 µM
Benzoxazine CAnticancerMCF-7 (Breast Cancer)IC50 = 20 µM
Benzoxazine DAnti-inflammatoryRAW 264.7 MacrophagesIC50 = 30 µM

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